molecular formula C22H20ClN3O3 B309432 4-chloro-3-[(2-ethoxybenzoyl)amino]-N-(4-methyl-2-pyridinyl)benzamide

4-chloro-3-[(2-ethoxybenzoyl)amino]-N-(4-methyl-2-pyridinyl)benzamide

Cat. No. B309432
M. Wt: 409.9 g/mol
InChI Key: IAHFSGGDEVPRKG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-chloro-3-[(2-ethoxybenzoyl)amino]-N-(4-methyl-2-pyridinyl)benzamide, also known as CE-245677, is a small molecule that has been developed as a potential therapeutic agent for the treatment of cancer. It belongs to the class of compounds known as benzamides, which have been shown to have anti-tumor activity in preclinical studies.

Mechanism of Action

The exact mechanism of action of 4-chloro-3-[(2-ethoxybenzoyl)amino]-N-(4-methyl-2-pyridinyl)benzamide is not well understood. However, it is believed to act by inhibiting the activity of a protein called heat shock protein 90 (HSP90), which is involved in the regulation of cell growth and survival. By inhibiting HSP90, 4-chloro-3-[(2-ethoxybenzoyl)amino]-N-(4-methyl-2-pyridinyl)benzamide may induce cell death in cancer cells, thereby inhibiting tumor growth.
Biochemical and Physiological Effects:
4-chloro-3-[(2-ethoxybenzoyl)amino]-N-(4-methyl-2-pyridinyl)benzamide has been shown to have a number of biochemical and physiological effects. It has been shown to induce cell cycle arrest and apoptosis in cancer cells, as well as inhibit tumor angiogenesis. In addition, it has been shown to modulate the activity of a number of signaling pathways involved in cancer cell growth and survival.

Advantages and Limitations for Lab Experiments

One of the main advantages of 4-chloro-3-[(2-ethoxybenzoyl)amino]-N-(4-methyl-2-pyridinyl)benzamide for lab experiments is its potent anti-tumor activity against a variety of cancer cell lines. This makes it a useful tool for studying the mechanisms of cancer cell growth and survival. However, one of the limitations of 4-chloro-3-[(2-ethoxybenzoyl)amino]-N-(4-methyl-2-pyridinyl)benzamide is its limited solubility in aqueous solutions, which can make it difficult to use in certain experimental settings.

Future Directions

There are a number of potential future directions for research on 4-chloro-3-[(2-ethoxybenzoyl)amino]-N-(4-methyl-2-pyridinyl)benzamide. One area of interest is the development of more potent analogs of 4-chloro-3-[(2-ethoxybenzoyl)amino]-N-(4-methyl-2-pyridinyl)benzamide that may have improved anti-tumor activity. In addition, further studies are needed to better understand the mechanism of action of 4-chloro-3-[(2-ethoxybenzoyl)amino]-N-(4-methyl-2-pyridinyl)benzamide and its effects on cancer cells. Finally, clinical trials are needed to determine the safety and efficacy of 4-chloro-3-[(2-ethoxybenzoyl)amino]-N-(4-methyl-2-pyridinyl)benzamide in humans, and to determine its potential as a therapeutic agent for the treatment of cancer.

Synthesis Methods

The synthesis of 4-chloro-3-[(2-ethoxybenzoyl)amino]-N-(4-methyl-2-pyridinyl)benzamide involves the reaction of 4-chloro-3-nitrobenzoic acid with ethyl 2-aminobenzoate in the presence of thionyl chloride to form the corresponding 4-chloro-3-nitrobenzoyl ethyl ester. This intermediate is then reduced with iron powder in the presence of acetic acid to give the corresponding 4-chloro-3-aminobenzoyl ethyl ester. The final step involves the reaction of this intermediate with 4-methyl-2-pyridinecarboxylic acid in the presence of triethylamine to form 4-chloro-3-[(2-ethoxybenzoyl)amino]-N-(4-methyl-2-pyridinyl)benzamide.

Scientific Research Applications

4-chloro-3-[(2-ethoxybenzoyl)amino]-N-(4-methyl-2-pyridinyl)benzamide has been extensively studied in preclinical models of cancer. It has been shown to have potent anti-tumor activity against a variety of cancer cell lines, including lung, breast, and colon cancer. In addition, it has been shown to be effective in inhibiting tumor growth in animal models of cancer. These findings suggest that 4-chloro-3-[(2-ethoxybenzoyl)amino]-N-(4-methyl-2-pyridinyl)benzamide may have potential as a therapeutic agent for the treatment of cancer.

properties

Product Name

4-chloro-3-[(2-ethoxybenzoyl)amino]-N-(4-methyl-2-pyridinyl)benzamide

Molecular Formula

C22H20ClN3O3

Molecular Weight

409.9 g/mol

IUPAC Name

4-chloro-3-[(2-ethoxybenzoyl)amino]-N-(4-methylpyridin-2-yl)benzamide

InChI

InChI=1S/C22H20ClN3O3/c1-3-29-19-7-5-4-6-16(19)22(28)25-18-13-15(8-9-17(18)23)21(27)26-20-12-14(2)10-11-24-20/h4-13H,3H2,1-2H3,(H,25,28)(H,24,26,27)

InChI Key

IAHFSGGDEVPRKG-UHFFFAOYSA-N

SMILES

CCOC1=CC=CC=C1C(=O)NC2=C(C=CC(=C2)C(=O)NC3=NC=CC(=C3)C)Cl

Canonical SMILES

CCOC1=CC=CC=C1C(=O)NC2=C(C=CC(=C2)C(=O)NC3=NC=CC(=C3)C)Cl

Origin of Product

United States

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